7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a thiazole ring fused with a triazine ring, which is further substituted with a fluorobenzoyl group, a hydroxyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases and signaling pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and triazine derivatives such as:
- 7-(4-chlorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
- 7-(4-methylbenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
- 7-(4-nitrobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one .
Uniqueness
The uniqueness of 7-(4-fluorobenzoyl)-6-hydroxy-3-methyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C13H8FN3O3S |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(7Z)-7-[(4-fluorophenyl)-hydroxymethylidene]-3-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazine-4,6-dione |
InChI |
InChI=1S/C13H8FN3O3S/c1-6-11(19)17-12(20)10(21-13(17)16-15-6)9(18)7-2-4-8(14)5-3-7/h2-5,18H,1H3/b10-9- |
InChI Key |
JLNOFHWLFTYMMX-KTKRTIGZSA-N |
Isomeric SMILES |
CC1=NN=C2N(C1=O)C(=O)/C(=C(\C3=CC=C(C=C3)F)/O)/S2 |
Canonical SMILES |
CC1=NN=C2N(C1=O)C(=O)C(=C(C3=CC=C(C=C3)F)O)S2 |
Origin of Product |
United States |
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